4-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride
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Overview
Description
4-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride is a chemical compound that features a triazole ring, which is known for its diverse biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Preparation Methods
The synthesis of 4-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a “click reaction.” This method is widely used due to its efficiency and high yield. The reaction involves the following steps:
Preparation of Precursors: The synthesis starts with the preparation of 4-azidoaniline and 1-methyl-1H-1,2,3-triazole.
Click Reaction: The azide and alkyne precursors undergo a Cu(I)-catalyzed cycloaddition to form the triazole ring.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
Chemical Reactions Analysis
4-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or the aniline moiety can be substituted with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly acetylcholinesterase, which is relevant for neurodegenerative diseases like Alzheimer’s.
Chemical Biology: It serves as a building block in the synthesis of more complex molecules for studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of 4-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase by binding to the enzyme’s active site, thereby preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission .
Comparison with Similar Compounds
4-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride can be compared with other triazole-containing compounds, such as:
2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: This compound also features a triazole ring but differs in its substitution pattern and biological activities.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Known for its anticancer properties, this compound has a different triazole ring structure and exhibits distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and therapeutic development.
Properties
CAS No. |
2742657-11-8 |
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Molecular Formula |
C10H14Cl2N4O |
Molecular Weight |
277.15 g/mol |
IUPAC Name |
4-[(1-methyltriazol-4-yl)methoxy]aniline;dihydrochloride |
InChI |
InChI=1S/C10H12N4O.2ClH/c1-14-6-9(12-13-14)7-15-10-4-2-8(11)3-5-10;;/h2-6H,7,11H2,1H3;2*1H |
InChI Key |
LPUXCLXONAJKFC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)COC2=CC=C(C=C2)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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